N,N-Diethyl-9H-purin-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-9H-purin-2-amine can be achieved through various methods. One common approach involves the alkylation of 9H-purin-2-amine with diethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Starting Material: 9H-purin-2-amine
Reagent: Diethyl sulfate
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound often involves the extraction and purification of caffeine from natural sources such as coffee beans and tea leaves. The process includes several steps:
Extraction: Using solvents like water or organic solvents to extract caffeine from plant material.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain pure caffeine.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various products, including theobromine and theophylline.
Reduction: Reduction of caffeine can yield compounds such as paraxanthine.
Substitution: Caffeine can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Theobromine, theophylline
Reduction: Paraxanthine
Substitution: Various N-alkyl or N-acyl derivatives
Scientific Research Applications
N,N-Diethyl-9H-purin-2-amine has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Studied for its potential therapeutic effects, including its role as a stimulant and its impact on cognitive function.
Industry: Utilized in the food and beverage industry as a flavoring agent and stimulant.
Mechanism of Action
N,N-Diethyl-9H-purin-2-amine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system. By blocking these receptors, caffeine prevents the inhibitory effects of adenosine, leading to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine . This results in heightened alertness, reduced fatigue, and improved cognitive function.
Comparison with Similar Compounds
Similar Compounds
Theobromine: Found in cocoa and chocolate, has similar stimulant effects but is less potent than caffeine.
Theophylline: Found in tea, used medically as a bronchodilator.
Paraxanthine: A metabolite of caffeine with similar stimulant properties.
Uniqueness
N,N-Diethyl-9H-purin-2-amine is unique due to its widespread consumption and well-documented effects on the central nervous system. Its ability to cross the blood-brain barrier and its relatively short half-life make it an effective and popular stimulant.
Properties
IUPAC Name |
N,N-diethyl-7H-purin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-3-14(4-2)9-10-5-7-8(13-9)12-6-11-7/h5-6H,3-4H2,1-2H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKLNDWDOJGCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C2C(=N1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.